molecular formula C21H17ClN2O6S B2535605 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide CAS No. 922094-32-4

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2535605
CAS No.: 922094-32-4
M. Wt: 460.89
InChI Key: NSZFUEVKFYSLOA-UHFFFAOYSA-N
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Description

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide” is a complex organic compound. It is related to the class of compounds known as dibenzo[b,f][1,4]oxazepines . These compounds are useful intermediates for the preparation of pharmaceutical actives and fine chemicals .

Scientific Research Applications

Carbonic Anhydrase Inhibition

The primary sulfonamide group in dibenzo[b,f][1,4]oxazepine derivatives, similar to N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide, facilitates the construction of the [1,4]oxazepine ring. This structural feature is crucial for the inhibition of human carbonic anhydrases, which are therapeutically relevant enzymes. Such inhibitors have potential applications in medical treatments for conditions where carbonic anhydrase activity is implicated, such as glaucoma, epilepsy, and certain forms of edema. The ability of the primary sulfonamide functionality to act as a zinc-binding group in enzyme inhibition highlights its importance in the medicinal chemistry of carbonic anhydrase inhibitors (Sapegin et al., 2018).

Biochemical Analysis

Biochemical Properties

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the dopamine D2 receptor, where it acts as an antagonist . This interaction inhibits the receptor’s activity, leading to downstream effects on neurotransmission and cellular signaling pathways. Additionally, the compound may interact with other G-protein coupled receptors, influencing various physiological processes.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its antagonistic action on the dopamine D2 receptor can alter intracellular signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on gene expression can lead to changes in the production of proteins involved in critical cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the dopamine D2 receptor, inhibiting its activity and preventing the receptor from interacting with its natural ligand . This inhibition disrupts the normal signaling pathways mediated by the receptor, leading to altered cellular responses. Additionally, the compound may influence other molecular targets, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including disruptions in normal cellular functions and potential damage to tissues . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can lead to the production of metabolites that may have distinct biochemical properties and effects . Additionally, the compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects.

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O6S/c1-28-14-5-8-20(19(11-14)29-2)31(26,27)24-13-4-7-17-15(10-13)21(25)23-16-9-12(22)3-6-18(16)30-17/h3-11,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZFUEVKFYSLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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